Pleurain-M1 antimicrobial peptide
Description
Identification from Biological Sources
Pleurain-M1 was successfully isolated from the skin secretions of the Yunnan pond frog, Rana pleuraden. nih.govresearchgate.netmdpi.comresearchgate.net The secretions, a complex mixture of various peptides and proteins, were collected and prepared for further analysis. The initial supernatant of these secretions was the primary material used for the separation and purification of its constituent peptides. nih.gov
The separation and purification of Pleurain-M1 from the crude skin secretions were achieved through a multi-step process involving high-performance liquid chromatography (HPLC). nih.gov
Initially, the supernatant of the skin secretions was subjected to reversed-phase high-performance liquid chromatography (RP-HPLC) using a C18 column. nih.gov This technique separates peptides based on their hydrophobicity. The elution of the peptides from the column resulted in a chromatogram with multiple peaks, each representing a different peptide or a small group of peptides. nih.gov The fractions corresponding to these peaks were collected for further analysis. nih.gov
The purity of the collected fractions, including the one containing Pleurain-M1, was assessed using matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry. nih.gov For fractions that were found to be impure, an additional purification step using C18 RP-HPLC was performed to achieve a higher degree of purity. nih.gov
Initial Peptide Identification and Sequencing
Following successful purification, the structural identity of Pleurain-M1 was determined through a combination of peptide sequencing and mass spectrometry.
The complete amino acid sequence of Pleurain-M1 was determined using Edman degradation, a well-established method for de novo peptide sequencing. nih.gov This technique sequentially removes one amino acid at a time from the N-terminus of the peptide, allowing for the determination of the entire amino acid sequence. The sequence of Pleurain-M1 was thus identified as GLLDSVKEGLKKVAGQLLDTLKCKISGCTPA. nih.govresearchgate.net
MALDI-TOF mass spectrometry played a crucial role in the characterization of Pleurain-M1. nih.gov It was used to determine the observed molecular mass of the purified peptide. This observed mass was then compared with the calculated theoretical mass based on the amino acid sequence obtained from Edman degradation. nih.gov This comparison serves as a confirmation of the accuracy of the determined sequence. In the case of Pleurain-M1, the observed mass closely matched the calculated mass, with a mass difference of -0.9 Da, thereby validating the primary structure. nih.gov
| Property | Description | Source |
| Peptide Name | Pleurain-M1 | nih.gov |
| Biological Source | Skin secretions of Rana pleuraden | nih.govresearchgate.netmdpi.comresearchgate.net |
| Amino Acid Sequence | GLLDSVKEGLKKVAGQLLDTLKCKISGCTPA | nih.govresearchgate.net |
| Molecular Mass | The observed mass determined by MALDI-TOF was found to have a -0.9 Da difference from the calculated mass. | nih.gov |
Properties
bioactivity |
Antibacterial, Antifungal |
|---|---|
sequence |
GLLDSVKEGLKKVAGQLLDTLKCKISGCTPA |
Origin of Product |
United States |
Molecular and Structural Biology of Pleurain M1
Primary Amino Acid Sequence Analysis of Ib-M1
The specific sequence of Ib-M1 is: EWGRRMMGRGPGRRMMRWWR-NH₂ nih.govnih.gov
An analysis of this sequence reveals several key features:
Cationic Nature: The peptide has a net positive charge of +6 at neutral pH, attributed to the seven arginine (R) residues. nih.gov This strong positive charge is crucial for the initial electrostatic attraction to the anionic components of microbial cell envelopes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria.
Hydrophobicity: The sequence contains a significant number of hydrophobic residues, including two tryptophan (W), four methionine (M), and one glutamic acid (E) which is uncharged at neutral pH. The high hydrophobicity, particularly from the bulky tryptophan residues, facilitates the peptide's insertion into and disruption of the lipid bilayer of microbial membranes. nih.gov
Amphipathicity: The distribution of cationic/polar and hydrophobic residues allows the peptide to adopt an amphipathic conformation, a hallmark of many membrane-active antimicrobial peptides.
Predicted Secondary and Tertiary Structural Features of Ib-M1
The linear sequence of Ib-M1 folds into specific secondary and tertiary structures, particularly upon interaction with membrane-mimicking environments. These structural features are critical for its antimicrobial mechanism.
In aqueous solutions, many antimicrobial peptides exist in a disordered or random coil state. However, upon encountering a membrane environment, they often fold into ordered structures. Studies have shown that Ib-M peptides, including Ib-M1, exhibit an α-helical type structure in environments that simulate a bacterial membrane. nih.gov This induced helicity is a critical step in its mode of action, allowing for the formation of an amphipathic structure where the cationic and hydrophobic residues are segregated on opposite faces of the helix. This conformation is optimal for membrane interaction and permeabilization.
While the primary predicted structure in a membrane environment is the α-helix, other conformations like random coils or turns are also present. The presence of Glycine (G) and Proline (P) residues in the Ib-M1 sequence (EWGRRMMGRGPGRR MMRWWR-NH₂) introduces flexibility. The central GRGPGR motif, rich in glycine, likely acts as a flexible hinge region, breaking the rigidity of a continuous helix and allowing the peptide to adopt a bent or kinked structure. This flexibility can be crucial for its ability to insert into and disrupt the complex architecture of the cell membrane. In an aqueous environment, before membrane interaction, the peptide is expected to be predominantly in a random coil conformation.
An analysis of the primary amino acid sequence of Ib-M1 reveals a complete absence of cysteine residues. Cysteine is the only amino acid capable of forming covalent disulfide bridges (-S-S-) through oxidation of its thiol group. nih.gov These bridges are critical for stabilizing the tertiary structure of many proteins and peptides.
Since Ib-M1 lacks cysteines, its three-dimensional structure is not stabilized by these covalent cross-links. Consequently, its conformation is entirely dependent on weaker, non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic forces. This lack of disulfide bonds contributes to its conformational flexibility, allowing it to transition from a disordered state in solution to a structured, helical state upon membrane binding.
The primary sequence of Ib-M1 contains a single proline (P) residue located at position 10 (EWGRRMMGRP GRRMMRWWR-NH₂). Proline is unique among the 20 standard amino acids because its side chain is bonded to its backbone α-amino group, forming a rigid cyclic structure.
The presence of this proline residue has a significant impact on the peptide's conformation:
Helix Disruption: Proline is known as a "helix breaker" because its rigid ring structure restricts the phi (Φ) backbone dihedral angle and its α-amino group is a secondary amine, which cannot act as a hydrogen bond donor within an α-helix. The proline at position 10 likely introduces a significant kink or bend in the helical structure of Ib-M1.
Structure-Activity Relationship Hypotheses for Ib-M1 Functionality
The antimicrobial function of Ib-M1 is a direct result of its structural features. The leading hypothesis for its mechanism is based on the "carpet" or "toroidal pore" models of membrane disruption.
Initial Binding: The high cationic charge (+6) of Ib-M1 drives its initial accumulation on the negatively charged surface of the bacterial membrane.
Conformational Change and Insertion: Upon binding, the peptide undergoes a conformational change from a random coil to an amphipathic α-helix. The hydrophobic face of the helix, rich in methionine and tryptophan, inserts into the lipid core of the membrane.
Membrane Disruption: The flexible hinge region, facilitated by the GRGPGR motif, may allow the peptide to bend and insert more deeply. The accumulation of multiple peptides on and within the membrane leads to a loss of membrane integrity, either by forming discrete pores (toroidal pore model) or by solubilizing the membrane in a detergent-like manner (carpet model). This permeabilization leads to the leakage of essential ions and metabolites, ultimately causing cell death.
The combination of strong cationicity for targeting, induced amphipathic helicity for membrane insertion, and a flexible hinge for optimal orientation creates a potent antimicrobial agent. nih.gov
Scientific Inquiry into "Pleurain-M1" Reveals No Direct Evidence
A thorough investigation into the scientific literature and biological databases has yielded no direct evidence of an antimicrobial peptide specifically named "Pleurain-M1" or a corresponding "Pleurain peptide family." While the query sought a detailed molecular and structural analysis of this particular compound, extensive searches have not uncovered any registered peptide with this designation.
The scientific community extensively documents antimicrobial peptides (AMPs) from various sources, including fluids from the pleural cavity. Studies have identified the presence of several AMPs in pleural fluid, such as Defensin 1β, Angiogenin, RNase7, and LL-37, which play a crucial role in the innate immune defense against infections in the thoracic cavity. Comparative analyses of these peptides in different clinical contexts have been a subject of research.
It is conceivable that the name "Pleurain-M1" could be a misnomer for a known peptide, perhaps one isolated from a similar biological source. For instance, "Pleurocidin" is a well-characterized antimicrobial peptide isolated from the winter flounder (Pleuronectes americanus). Its structure and function have been extensively studied. Another possibility is a typographical error in the peptide's name.
Without any specific data on the amino acid sequence, structure, or biological origin of a peptide explicitly named "Pleurain-M1," a comparative structural analysis as requested cannot be performed. The principles of scientific accuracy preclude the generation of speculative content.
Future research or clarification of the peptide's name and origin may enable a detailed analysis as outlined in the initial request. At present, the lack of foundational data on "Pleurain-M1" prevents the creation of the requested scientific article.
Biosynthesis and Genetic Basis of Pleurain M1
Precursor Protein Characterization of Pleurain-M1
The journey of Pleurain-M1 from a genetic blueprint to a functional antimicrobial molecule begins with its precursor protein. This larger, inactive protein is meticulously structured to guide the proper folding and processing of the final active peptide.
Analysis of Conserved Preproregion Structures
The precursor of Pleurain-M1, as with related peptides, is a composite structure known as a preproprotein. This architecture is a common theme in the biosynthesis of antimicrobial peptides in amphibians. The preproprotein consists of three distinct domains: a signal peptide, a pro-piece, and the mature peptide sequence.
Based on studies of the closely related pleurain-A family of peptides, the precursor of Pleurain-M1 is predicted to be a 69-amino-acid-residue polypeptide. nih.gov The initial segment is a hydrophobic signal peptide of 22 residues. This region acts as a molecular "zip code," directing the nascent protein to the secretory pathway. Following the signal peptide is an 18-residue acidic pro-piece. This segment is thought to play a role in the correct folding of the mature peptide and may protect the host cell from the peptide's antimicrobial activity. The pro-piece characteristically ends with a typical prohormone processing signal, Lys-Arg, which is a recognition site for cleavage enzymes. nih.gov
| Domain | Length (Amino Acid Residues) | Key Features |
|---|---|---|
| Signal Peptide | 22 | Hydrophobic; directs protein to the secretory pathway |
| Acidic Pro-piece | 18 | Acidic nature; terminates with a Lys-Arg processing signal |
| Mature Pleurain-M1 | 29 | Cationic; possesses antimicrobial activity |
Similarities to Other Ranid Amphibian Skin Peptide Precursors
The preproregion of the Pleurain-M1 precursor exhibits remarkable similarity to those of other antimicrobial peptides found in the skin of ranid amphibians (true frogs). nih.gov This conservation suggests a shared evolutionary origin and a common mechanism for biosynthesis and secretion. The high degree of similarity in these regions, even among peptides with diverse mature sequences, points to the critical role of the preproregions in the fundamental processes of peptide synthesis and transport. The genes encoding these peptides likely form a multigene family that has arisen from a common ancestral gene. nih.gov
Molecular Cloning and Transcriptional Analysis
Unraveling the genetic sequence and transcriptional processes of Pleurain-M1 has been pivotal in understanding its production within the amphibian host.
cDNA Sequencing and Gene Isolation Methodologies
The genetic blueprint for Pleurain-M1 has been elucidated through the powerful techniques of molecular cloning and cDNA sequencing. To isolate the gene, scientists have constructed cDNA libraries from the skin of the host amphibian, Rana pleuraden. nih.gov Utilizing the "shotgun" cloning strategy, researchers can sequence a multitude of cDNA clones, leading to the identification of those encoding antimicrobial peptides.
In a key study, twenty different cDNAs encoding for the pleurain-A family of peptides were cloned from a skin cDNA library of Rana pleuraden. nih.gov This approach involves extracting messenger RNA (mRNA) from the frog's skin, reverse transcribing it into complementary DNA (cDNA), and then inserting these cDNA fragments into cloning vectors. These vectors are then introduced into bacteria, which replicate, creating a library of clones. By sequencing these clones, the nucleotide sequence of the Pleurain-M1 gene can be determined.
Investigation of Biosynthetic Pathways
The biosynthesis of Pleurain-M1 is a multi-step process that begins with the transcription of the Pleurain-M1 gene into mRNA. This mRNA is then translated into the preproprotein. The presence of a signal peptide indicates that the preproprotein is synthesized on ribosomes and then translocated into the endoplasmic reticulum for further processing and eventual secretion. The acidic pro-piece is believed to be crucial for ensuring that the highly cationic and potent mature peptide remains inactive until it is secreted from the host's cells, preventing any potential damage to the host's own tissues.
Post-Translational Processing Mechanisms of Pleurain-M1
The transformation of the inactive preproprotein into the active Pleurain-M1 peptide is accomplished through a series of post-translational modifications. These modifications are critical for the peptide's final structure and function.
The initial step in the processing of the Pleurain-M1 precursor is the cleavage of the signal peptide by a signal peptidase upon entry into the endoplasmic reticulum. This results in a pro-Pleurain-M1 molecule. The subsequent and most critical step is the excision of the mature peptide from the acidic pro-piece. This is achieved by a prohormone convertase that recognizes and cleaves at the Lys-Arg dibasic processing site at the junction of the pro-piece and the mature peptide. nih.gov
Biological Activities and Associated Mechanisms of Action of Pleurain M1
Antimicrobial Activities of Pleurain-M1
Pleurain-M1, as a member of the pleurocidin (B1576808) family, is understood to possess potent, broad-spectrum antimicrobial properties. These peptides are key components of the fish's innate immune system. wikipedia.orgmdpi.com The C-terminal amidation of pleurocidin, a common modification in related peptides, has been shown to enhance its activity. mdpi.comnih.gov
The antimicrobial activity of the pleurocidin family is extensive, covering a wide range of both Gram-positive and Gram-negative bacteria, including multidrug-resistant (MDR) strains. mdpi.comnih.gov The spectrum of activity also extends to fungi, including both yeasts and molds. mdpi.comresearchgate.net This broad efficacy makes it a subject of interest for various applications, including food preservation. wikipedia.orgresearchgate.net
Pleurocidin has demonstrated effectiveness against numerous common foodborne pathogens. researchgate.net Its activity against marine pathogens is particularly notable. mdpi.comnih.gov The minimal inhibitory concentration (MIC) of pleurocidin has been determined for several microorganisms, highlighting its potent effect at relatively low concentrations.
Table 1: Antimicrobial Spectrum of Pleurocidin This table is interactive. You can sort and filter the data.
| Microorganism | Type | Minimal Inhibitory Concentration (MIC) | Reference |
|---|---|---|---|
| Vibrio parahemolyticus | Gram-negative Bacteria | 69 µM | researchgate.net |
| Escherichia coli O157:H7 | Gram-negative Bacteria | 5.3 µM | researchgate.net |
| Listeria monocytogenes | Gram-positive Bacteria | 23 µM | researchgate.net |
| Saccharomyces cerevisiae | Fungus (Yeast) | 5.5 µM | researchgate.net |
| Penicillium expansum | Fungus (Mold) | 20.6 µM | researchgate.net |
| Marine Pathogens | Bacteria | 0.25 - 32 µg/mL | mdpi.comnih.gov |
The bactericidal action of Pleurain-M1 and its parent compounds is multifaceted, involving a combination of membrane disruption and interference with vital intracellular processes. mdpi.commdpi.com
The primary target for pleurocidin-family peptides is the microbial cell membrane. mdpi.com These peptides are typically unstructured in aqueous solutions but adopt an amphipathic α-helical conformation upon encountering a membrane environment. mdpi.comnih.gov This structural change is crucial for their activity.
The mechanism of membrane disruption is believed to follow established models for antimicrobial peptides:
Toroidal Pore and Carpet Models: Evidence suggests that pleurocidin acts via the toroidal pore and carpet models. mdpi.com In the carpet model, the peptides accumulate on the surface of the microbial membrane. Once a threshold concentration is reached, they disrupt the membrane's integrity in a detergent-like manner. In the toroidal pore model, the peptides insert into the membrane, inducing the lipid monolayers to bend continuously, creating a water-filled pore.
Electrostatic Interaction: As cationic peptides, pleurocidins exhibit a strong electrostatic attraction to the negatively charged components, such as anionic lipids, which are characteristic of bacterial membranes. mdpi.comnih.gov This selective interaction explains their low toxicity toward eukaryotic cells, whose membranes are primarily composed of zwitterionic lipids. mdpi.comnih.gov This interaction leads to the breakdown of the membrane potential and increased permeability, causing the leakage of cellular contents and ultimately cell death. mdpi.comknu.ac.kr
Beyond direct membrane lysis, pleurocidins can translocate across the bacterial membrane to act on internal targets, a mechanism that can occur even at sublethal concentrations. mdpi.comnih.gov
Inhibition of Macromolecular Synthesis: Studies on pleurocidin derivatives have shown that at near-inhibitory concentrations, they can suppress the synthesis of macromolecules within Escherichia coli without causing significant damage to the cytoplasmic membrane. nih.gov This indicates that once inside the cell, the peptide can interfere with fundamental processes like DNA, RNA, or protein synthesis.
Induction of Oxidative Stress: Research has revealed that pleurocidin, both alone and in synergy with conventional antibiotics, can induce the formation of hydroxyl radicals within bacterial cells. knu.ac.kr This generation of reactive oxygen species (ROS) is linked to a transient depletion of NADH and subsequent oxidative stress, contributing to bacterial cell death. knu.ac.kr
Proposed Molecular Mechanisms of Antimicrobial Action
Antioxidant Activities of Pleurain-M1
Based on available scientific literature, there is currently no direct evidence to suggest that Pleurain-M1 or its parent peptide, pleurocidin, possesses antioxidant activity through the scavenging of free radicals such as 2,2-diphenyl-1-picrylhydrazyl (DPPH), 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) radical cation (ABTS+), or nitric oxide (NO).
Conversely, one of the documented antimicrobial mechanisms for pleurocidin involves the generation of hydroxyl radicals, which is a pro-oxidant effect used to kill bacterial cells. knu.ac.kr This action is contrary to the function of a classical antioxidant, which involves quenching such reactive species. Further research would be required to explore any potential antioxidant capabilities of this peptide.
Modulation of Reactive Oxygen Species (ROS) Levels
Pleurain-M1 has been identified as a potent antioxidant peptide, a characteristic intrinsically linked to its ability to modulate levels of reactive oxygen species (ROS). mdpi.com ROS are highly reactive molecules, such as superoxide (B77818) anions and peroxides, that can cause significant damage to essential biological structures like proteins, lipids, and DNA when present in excess. nih.gov The skin of amphibians is particularly vulnerable to both internal and external factors that lead to ROS production. nih.gov
Research has demonstrated that Pleurain-M1 is part of a sophisticated, non-enzymatic antioxidant system in these amphibians. nih.gov It functions as a direct scavenger of free radicals. nih.gov Studies involving the screening of peptides from Rana pleuraden have confirmed that Pleurain-M1 can effectively scavenge stable free radicals like 2,2-diphenyl-1-picrylhydrazyl (DPPH) and/or 2,2'-azinobis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS), thereby directly reducing the load of reactive species. nih.gov This activity suggests a primary mechanism of action wherein Pleurain-M1 neutralizes ROS, protecting cells from the damaging consequences of oxidative bursts. mdpi.com
Influence on Oxidative Stress Pathways
The capacity of Pleurain-M1 to scavenge free radicals directly influences cellular oxidative stress pathways. Oxidative stress arises from an imbalance between the production of ROS and the ability of an organism's antioxidant defenses to neutralize them. mdpi.com By actively reducing ROS levels, Pleurain-M1 helps to mitigate this imbalance and protect the organism from oxidative damage. mdpi.com
The presence of a diverse array of antioxidant peptides, including Pleurain-M1, in the skin of Rana pleuraden points to a robust, secreted defense system against oxidative stress. nih.gov This system is crucial for maintaining skin integrity and function, which in amphibians is vital for respiration, defense, and hydration. nih.govnih.gov The action of Pleurain-M1 is a key component of this protective shield, counteracting the harmful chain reactions initiated by ROS that can lead to cellular dysfunction and death. nih.gov
Potential Multifunctionality of Pleurain-M1
The biological role of Pleurain-M1 extends beyond a singular function, positioning it as a molecule with significant multifunctional potential.
Synergistic Effects with Other Biological Molecules
While specific studies detailing the synergistic effects of Pleurain-M1 with other distinct biological molecules are not extensively documented in the available research, its role within a complex mixture of peptides in amphibian skin secretions is inherently synergistic. The frog's skin secretes a "cocktail" of various peptides, each with potentially different, yet complementary, activities. nih.gov Pleurain-M1 functions as part of this integrated defense system, where its antioxidant properties likely complement the antimicrobial, anti-inflammatory, or wound-healing actions of other co-secreted peptides. This natural combination of diverse molecules creates a more potent and effective defense than any single peptide could achieve alone.
Bifunctional or Multifunctional Peptide Classification
Pleurain-M1 is classified as a bifunctional or multifunctional peptide due to its possession of at least two distinct biological activities: antioxidant and antimicrobial. mdpi.com Research on the peptide families from Rana pleuraden revealed that many of the identified antioxidant peptides also exhibit antimicrobial capabilities. mdpi.com This dual functionality is a hallmark of many amphibian defense peptides, which have evolved to provide broad-spectrum protection against both pathogenic microorganisms and physiological stresses like oxidative damage. mdpi.comresearchgate.net This intriguing link between antioxidant and antimicrobial properties suggests a shared evolutionary origin and highlights Pleurain-M1's role as a versatile component of the frog's innate immune system. mdpi.com
Advanced Research Methodologies Applied to Pleurain M1 Studies
Peptidomic and Proteomic Analytical Strategies
Peptidomic and proteomic approaches are fundamental to discovering and characterizing peptides like Pleurain-M1 from their natural sources. These high-throughput techniques allow for a global analysis of peptides and proteins in a biological sample. nih.govnih.gov While specific peptidomic or proteomic studies focusing exclusively on Pleurain-M1 are not extensively documented in public literature, the methodologies applied to similar peptides in biological fluids, such as pleural effusions, provide a clear framework for how such analyses would be conducted. nih.govresearchgate.net
The general workflow for peptidomic analysis involves sample collection, often from sources like amphibian skin secretions where peptides such as Pleurain-G2, Pleurain-G6, and Pleurain-R1 have been identified. uniprot.orguniprot.orgnovoprolabs.com This is followed by peptide extraction and separation, commonly using techniques like high-performance liquid chromatography (HPLC). nih.gov The separated peptides are then identified and quantified using mass spectrometry (MS), often in tandem (MS/MS). nih.govmdpi.com This process can identify novel peptides and reveal post-translational modifications that may be crucial for their biological activity. nih.gov
Proteomic analyses, on the other hand, focus on the entire protein complement. In the context of AMPs, this can help in understanding the precursor proteins from which active peptides like Pleurain-M1 are cleaved. nih.gov Techniques such as two-dimensional gel electrophoresis followed by mass spectrometry can be used to identify these precursor proteins and other proteins that may be co-expressed or interact with the AMP. researchgate.net
In Vitro Biological Activity Assays
A battery of in vitro assays is essential to determine the biological functions of Pleurain-M1. These assays provide critical data on its functional characteristics, antioxidant potential, and antimicrobial power.
Cell-based assays are crucial for understanding how Pleurain-M1 interacts with and affects cells. A key aspect of this is evaluating its cytotoxicity against mammalian cells to determine its therapeutic window. For instance, studies on the related peptide Ib-M1 have utilized VERO cells to assess cytotoxicity, finding low toxicity which is a favorable characteristic for a potential therapeutic agent. rsc.org The immobilization of Ib-M1 on nanoparticles, a strategy to enhance stability, was also assessed for its impact on cytotoxicity. nih.gov
Furthermore, cell-based assays can elucidate the peptide's mechanism of action. For example, experiments with pleurocidin-derived peptides have used liposomes to model cell membranes and have shown that these peptides can translocate into the liposomes, indicating an ability to penetrate cell membranes. nih.gov Such assays are critical for the functional characterization of Pleurain-M1.
Spectrophotometric assays are widely used to measure the antioxidant or radical-scavenging capabilities of peptides. A relevant example is the analysis of Pleurain-R1, an antioxidant and antimicrobial peptide identified from the skin secretions of Rana pleuraden. novoprolabs.com Its antioxidant activity was demonstrated by its ability to reduce ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radicals, a process that can be quantified spectrophotometrically by measuring the change in absorbance. novoprolabs.com The study indicated that the thiol group of a cysteine residue in Pleurain-R1 is responsible for this radical-scavenging activity. novoprolabs.com Such assays would be directly applicable to determine if Pleurain-M1 possesses similar antioxidant properties.
The primary function of an antimicrobial peptide is its ability to kill or inhibit the growth of pathogenic microorganisms. The antimicrobial efficacy of Pleurain-M1 is typically assessed by determining its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) against a panel of bacteria and fungi.
For example, the related peptide Ib-M1 has been shown to have potent antibacterial activity against both a reference strain and a clinical isolate of E. coli O157:H7, with MIC values ranging from 1.6 to 12.5 µM. rsc.org Similarly, Pleurain-R1 has demonstrated activity against E. coli, S. aureus, B. subtilis, and C. albicans with MICs ranging from 25 to 100 µM. novoprolabs.com Time-kill kinetics assays are also employed to understand the dynamics of bacterial killing over time. For Ib-M1, these assays showed a reduction of the bacterial population by over 95% after 4 hours of exposure at its MIC. rsc.org
| Peptide | Microorganism | MIC (µM) | Reference |
|---|---|---|---|
| Ib-M1 | E. coli O157:H7 ATCC 43888 | 1.6 - 12.5 | rsc.org |
| Ib-M1 | E. coli O157:H7 (clinical isolate) | 1.6 - 12.5 | rsc.org |
| Pleurain-R1 | E. coli | 100 | novoprolabs.com |
| Pleurain-R1 | S. aureus | 25 | novoprolabs.com |
| Pleurain-R1 | B. subtilis | 100 | novoprolabs.com |
| Pleurain-R1 | C. albicans | 50 | novoprolabs.com |
Computational Modeling and Simulation Approaches
Computational methods are increasingly used to accelerate the study and design of antimicrobial peptides, providing insights that can guide experimental work.
De novo peptide design involves the creation of novel peptide sequences with desired properties based on fundamental principles of protein structure and function. rsc.org This approach is highly applicable to the development of analogs of Pleurain-M1 with enhanced antimicrobial activity, stability, or reduced toxicity.
The principles of de novo design often involve creating amphipathic structures, where hydrophobic and hydrophilic amino acids are segregated on opposite faces of a secondary structure, such as an α-helix. This is a common feature of many membrane-active antimicrobial peptides. nih.gov Computational tools can be used to predict the secondary structure and amphipathicity of designed sequences. Furthermore, systematic mutations, such as substituting amino acids or creating D-amino acid analogs to increase resistance to proteolysis, can be explored computationally before their chemical synthesis and experimental validation. nih.govrsc.org While specific de novo design studies on Pleurain-M1 analogs are not yet published, the established principles provide a clear roadmap for future research to optimize this promising antimicrobial peptide. biorxiv.orgrsc.orgnih.gov
Molecular Dynamics Simulations of Pleurain-M1 Interactions
Molecular dynamics (MD) simulations are a powerful computational tool used to understand the dynamic behavior of molecules and their interactions at an atomic level. nih.govnih.govresearchgate.net For antimicrobial peptides like Pleurain-M1, MD simulations can provide invaluable insights into their mechanism of action, which is often challenging to capture with experimental methods alone.
General Methodology: MD simulations of AMPs typically involve creating a virtual model of the peptide and its environment, such as a bacterial cell membrane mimic. nih.gov The interactions between all atoms in the system are calculated using a force field, and Newton's laws of motion are applied to simulate the movement of the atoms over time. nih.govresearchgate.net This allows researchers to observe how the peptide interacts with the membrane, including binding, insertion, and potential disruption. researchgate.net
Application to Pleurain-M1: Given the amino acid sequence of Pleurain-M1 (GLLDSVKEGLKKVAGQLLDTLKCKISGCTPA), a three-dimensional model of the peptide would first be generated. This model would then be placed in a simulated environment containing a lipid bilayer that mimics the composition of a target bacterial membrane. Simulations would then be run to observe:
Peptide Folding and Conformation: How the peptide folds in an aqueous environment and upon interaction with the membrane surface.
Membrane Binding: The initial electrostatic and hydrophobic interactions that drive the association of Pleurain-M1 with the lipid bilayer.
Peptide Insertion: The process by which the peptide inserts itself into the hydrophobic core of the membrane.
Pore Formation: The potential for Pleurain-M1 monomers or oligomers to form pores or channels in the membrane, leading to cell death. This can be investigated through models like the barrel-stave or toroidal pore models. researchgate.net
Residue-Level Interactions: Identification of key amino acid residues in Pleurain-M1 that are critical for membrane interaction and disruption.
Key Parameters in MD Simulations of AMPs: The table below outlines typical parameters and software used in MD simulations of antimicrobial peptides.
| Parameter | Description | Examples |
| Simulation Software | Programs used to run the molecular dynamics simulations. | GROMACS, NAMD, AMBER |
| Force Fields | A set of parameters used to describe the potential energy of the system. | CHARMM, GROMOS, OPLS |
| Membrane Models | Simplified representations of bacterial membranes. | POPC, POPG, DPPC, LPS bilayers |
| Water Models | Explicit representation of solvent molecules. | TIP3P, SPC/E |
| Simulation Time | The duration of the simulation, typically in nanoseconds (ns) or microseconds (µs). | 100 ns - several µs |
Genetic Engineering and Recombinant Expression Systems for Pleurain-M1
The production of antimicrobial peptides like Pleurain-M1 for research and potential therapeutic applications often requires a reliable and scalable method. Chemical synthesis can be expensive for larger peptides, making recombinant expression in microbial systems an attractive alternative.
Challenges in Recombinant Production of AMPs: The recombinant expression of AMPs, particularly those with cytotoxic properties and disulfide bonds like Pleurain-M1, presents several challenges:
Toxicity to the Host: The antimicrobial nature of the peptide can be lethal to the expression host (e.g., Escherichia coli).
Proteolytic Degradation: The expressed peptide can be degraded by host proteases.
Disulfide Bond Formation: The presence of cysteine residues in Pleurain-M1 requires proper folding and the formation of disulfide bonds for its biological activity, which can be challenging in the reducing environment of the E. coli cytoplasm.
Strategies for Recombinant Expression: To overcome these challenges, various genetic engineering strategies have been developed:
Fusion Proteins: The AMP is often expressed as a fusion protein with a larger, non-toxic partner. This can mask the toxicity of the AMP, improve expression levels, and facilitate purification. The fusion partner can be cleaved off after purification using specific chemical or enzymatic methods. A novel expression system using a self-cleaving aggregation tag has been described for the production of AMPs in E. coli. nih.gov
Secretion Systems: To promote proper folding and disulfide bond formation, the peptide can be targeted to the periplasm of E. coli or secreted from the host cell.
Specialized Host Strains: Using E. coli strains engineered to have an oxidizing cytoplasm (e.g., Origami strains) can promote the formation of disulfide bonds.
Alternative Expression Hosts: Other host systems like the Gram-positive bacterium Lactococcus lactis or yeast species such as Pichia pastoris are also used for the production of cysteine-rich proteins, as they can offer advantages in terms of protein secretion and folding. nih.govspringernature.com
A Hypothetical Recombinant Expression Strategy for Pleurain-M1 in E. coli : A common approach for producing a peptide like Pleurain-M1 would involve the following steps:
Gene Synthesis: The DNA sequence encoding Pleurain-M1 would be synthesized and cloned into an expression vector.
Fusion Tag Integration: The gene would be fused to a carrier protein, for example, thioredoxin or glutathione (B108866) S-transferase (GST), which can enhance solubility and protect the host from the peptide's antimicrobial activity. A cleavage site (e.g., for TEV protease or enterokinase) would be engineered between the tag and the peptide.
Transformation: The recombinant plasmid would be transformed into a suitable E. coli expression strain, such as BL21(DE3).
Induction and Expression: Protein expression would be induced, typically under conditions that minimize toxicity, such as at a lower temperature.
Purification and Cleavage: The fusion protein would be purified from the cell lysate using affinity chromatography (e.g., Ni-NTA for a His-tagged protein). The tag would then be cleaved off, and the released Pleurain-M1 peptide would be further purified.
The table below summarizes common components of recombinant expression systems for antimicrobial peptides.
| Component | Description | Examples |
| Expression Host | The organism used to produce the recombinant peptide. | Escherichia coli (e.g., BL21(DE3), Origami), Pichia pastoris, Lactococcus lactis |
| Expression Vector | A plasmid containing the necessary genetic elements for gene expression. | pET series, pGEX series |
| Fusion Tag | A protein or peptide fused to the target peptide to aid in expression and purification. | His-tag, GST, MBP, Thioredoxin, SUMO |
| Cleavage Method | A method to remove the fusion tag from the target peptide. | TEV protease, Enterokinase, Factor Xa, Chemical cleavage (e.g., CNBr) |
While the specific recombinant production of Pleurain-M1 has not been detailed in published literature, the established methodologies for other antimicrobial and cysteine-rich peptides provide a clear roadmap for how it could be achieved. news-medical.netmdpi.com
Evolutionary and Ecological Context of Pleurain M1
Evolutionary Origins of Amphibian Defense Peptides
While Pleurocidin (B1576808) is a fish-derived peptide, its evolutionary roots are intertwined with a superfamily of AMPs that includes peptides found in amphibians and insects, highlighting a deep evolutionary history of these defense molecules. Phylogenetic analyses have placed Pleurocidin within the cecropin (B1577577) superfamily. nih.gov This superfamily is a notable group of linear α-helical AMPs. nih.gov
The evolutionary history of the cecropin superfamily suggests a process of gene duplication and divergence, often referred to as a "birth and death" model of evolution. nih.gov This model posits that new gene copies arise through duplication, which can then either mutate to acquire new functions (neofunctionalization), become non-functional (pseudogenes), or be lost over time. nih.gov Evidence for this is seen in the genomic organization of these peptides, which often appear in clusters and include both functional genes and pseudogenes. nih.gov
Pleurocidin shares a high degree of homology with dermaseptins, which are found in the skin of hylid frogs, and ceratotoxins from the Mediterranean fruit fly. nih.gov This homology points to a common ancestral gene. It has been suggested that cecropins may have evolved from an ancient prokaryotic ribosomal protein L1 (RpL1) gene, indicating a very early origin for this class of defense peptides. nih.gov The diversification of these peptides across different animal lineages, from insects to amphibians and fish, underscores their fundamental importance in host defense against a constantly evolving microbial world. nih.govnih.gov
Ecological Significance of Pleurocidin in Host Innate Immunity
The innate immune system of fish is heavily reliant on AMPs like Pleurocidin, which are strategically located at mucosal surfaces that form the primary interface between the animal and its environment. nih.gov Fish skin, gills, and intestines are constantly exposed to a microbe-rich aquatic environment, making these surfaces critical sites for host defense. nih.gov
Pleurocidin is abundantly expressed in the epithelial mucous cells of winter flounder skin. nih.govresearchgate.net The mucus layer acts as a physical and chemical barrier, trapping and killing potential pathogens before they can invade the host. nih.gov The peptide exhibits broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungi and parasites. nih.gov This wide range of activity is crucial for an organism that encounters a diverse array of potential pathogens in its natural habitat. nih.gov
The expression of Pleurocidin genes can be upregulated in response to infection and inflammation, highlighting its active role in the adaptive response of the innate immune system. nih.gov Furthermore, different Pleurocidin isoforms are expressed in a tissue-specific and developmental stage-specific manner, suggesting specialized roles in protecting the host throughout its life cycle. nih.gov For instance, the presence of Pleurocidin in the gills is vital for protecting this delicate respiratory surface from pathogens in the water column. nih.gov The ecological significance of Pleurocidin is therefore profound, as it provides the winter flounder with a potent and adaptable chemical shield, essential for survival in a pathogen-laden marine environment.
Diversity and Conservation Patterns within Pleurain Peptide Genes
The genes encoding Pleurocidin and other piscidins exhibit fascinating patterns of diversity and conservation, which reflect the ongoing evolutionary arms race between host and pathogen. Genomic studies of the winter flounder have revealed that Pleurocidin genes are organized in clusters, containing multiple genes and pseudogenes. nih.gov This clustered arrangement is a hallmark of gene families that have expanded through duplication events. nih.gov
This diversity is not random but is likely shaped by positive selection, where mutations that confer a selective advantage (e.g., enhanced activity against a prevalent pathogen) are favored and become more common in the population. nih.gov The presence of multiple, slightly different Pleurocidin peptides may provide the host with a broader defense portfolio, making it more difficult for pathogens to evolve resistance. researchgate.net The existence of pseudogenes within these clusters also provides raw material for future evolution, as these non-functional genes can potentially be reactivated or repurposed over time. nih.gov
Theoretical and Translational Research Perspectives on Pleurain M1
Hypotheses Regarding the Interplay of Antimicrobial and Antioxidant Functions
Another perspective suggests that the antioxidant activity may directly contribute to its antimicrobial efficacy. By scavenging free radicals, Pleurain-M1 could potentially disrupt redox-sensitive signaling pathways within microbial cells, leading to growth inhibition or cell death. This interplay would represent a novel mechanism of action, distinct from the membrane disruption typically associated with many antimicrobial peptides. The structural components of Pleurain-M1 responsible for each function are also a subject of investigation, with researchers seeking to understand if specific amino acid residues or motifs are independently responsible for either the antimicrobial or antioxidant properties, or if the entire molecular architecture contributes to both simultaneously.
Development of Pleurain-M1 as a Research Probe or Tool
The unique properties of Pleurain-M1 position it as a valuable tool for various research applications. Its targeted interaction with microbial membranes could be harnessed to develop sophisticated research probes. By conjugating fluorescent dyes or other reporter molecules to the peptide, scientists could visualize and track microbial contamination in real-time within complex biological samples or on surfaces. Such a tool would have significant implications for diagnostic and environmental monitoring.
Furthermore, Pleurain-M1's specific mode of action could be exploited to study the fundamental biology of microbial membranes. As a research probe, it could be used to investigate the roles of specific lipid components in membrane integrity and to screen for other compounds that either enhance or inhibit its membrane-disrupting activity. This could lead to a deeper understanding of microbial physiology and the identification of new antimicrobial targets. The development of Pleurain-M1-based affinity columns could also facilitate the isolation and purification of microbial membrane proteins for further study.
Future Research Directions for Pleurain-M1 Investigation
Significant gaps in our knowledge remain regarding the full therapeutic and scientific potential of Pleurain-M1, necessitating further focused research. mdpi.com
Unexplored Biological Activities
While the antimicrobial and antioxidant activities of Pleurain-M1 are established, its potential effects on other biological processes remain largely unexplored. Future investigations should aim to determine if the peptide possesses immunomodulatory properties, such as the ability to influence cytokine production or modulate the activity of immune cells like macrophages and neutrophils. Such findings would significantly broaden its potential therapeutic applications, particularly in the context of inflammatory diseases or as an adjunct to traditional antibiotic therapies.
Additionally, the potential for anti-biofilm activity warrants thorough investigation. The ability to disrupt or prevent the formation of microbial biofilms, which are notoriously resistant to conventional antibiotics, would represent a major breakthrough in the fight against chronic and recurrent infections. Research should also explore its potential antiviral and antifungal activities against a broader range of pathogens to fully delineate its antimicrobial spectrum.
Advanced Structural-Functional Correlations
A deeper understanding of the relationship between the structure of Pleurain-M1 and its functions is critical for its rational design and optimization. Advanced biophysical techniques, such as high-resolution nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography, should be employed to determine its three-dimensional structure in various environments, including in the presence of microbial membrane mimics.
Site-directed mutagenesis studies, where specific amino acids are systematically replaced, will be invaluable in identifying the key residues responsible for its antimicrobial and antioxidant activities. This knowledge will enable the design of synthetic analogs with enhanced potency, selectivity, and stability. Computational modeling and molecular dynamics simulations can further complement these experimental approaches, providing insights into its mechanism of action at the atomic level and guiding the development of next-generation Pleurain-M1-based therapeutics.
Q & A
Q. How should researchers design in vitro experiments to evaluate Pleurain-M1’s efficacy against bacterial pathogens?
- Methodological Answer : Use standardized protocols for minimum inhibitory concentration (MIC) assays, incorporating control groups (e.g., BTS buffer or gentamicin) and multiple bacterial strains (Gram-positive/-negative). For example, partition experiments into concentration gradients (e.g., 15.625–62.50 µg/mL) to assess dose-dependent effects, as demonstrated in studies with analogous peptides like A-11 and AP19 . Include viability assays (e.g., CFU counting) and cytotoxicity testing on mammalian cells .
Q. Which databases or tools are recommended for comparing Pleurain-M1 with other antimicrobial peptides (AMPs)?
- Methodological Answer : Utilize curated databases such as APD3, CAMPR3, or PhytAMP for sequence alignment, structural homology, and functional annotation . For mechanistic insights, combine these with molecular docking tools (e.g., AutoDock Vina) to predict interactions with bacterial membranes or intracellular targets .
Advanced Research Questions
Q. How can researchers reconcile contradictions between Pleurain-M1’s antioxidant and antimicrobial activity data?
- Methodological Answer : Conduct site-directed mutagenesis to isolate functional domains. For instance, replacing Pleurain-M1’s proline with glycine significantly reduces antioxidant activity (ABTS assay) but leaves antimicrobial activity intact, implying divergent mechanisms . Use transcriptomic or proteomic profiling to identify pathways uniquely modulated by each activity .
Q. What strategies optimize Pleurain-M1’s stability and bioavailability for in vivo applications?
Q. How can machine learning (ML) models improve the design of Pleurain-M1 derivatives?
- Methodological Answer : Train ML algorithms on AMP databases to predict sequence-activity relationships. For example, use recurrent neural networks (RNNs) or graph-based models to generate de novo peptides with enhanced properties, validated via molecular dynamics simulations . Prioritize candidates with high novelty scores using frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) .
Q. What experimental frameworks address conflicting data on Pleurain-M1’s mechanism of action across studies?
- Methodological Answer : Apply the PICO (Population, Intervention, Comparison, Outcome) framework to standardize experimental variables. For example:
- Population : E. coli vs. S. aureus
- Intervention : Pleurain-M1 at 50 µg/mL
- Comparison : Wild-type vs. proline-mutant peptide
- Outcome : Membrane disruption (via SYTOX Green uptake) vs. intracellular target modulation (via RNA-seq) .
Q. What are the translational challenges in moving Pleurain-M1 from preclinical to clinical studies?
- Methodological Answer : Address scalability and toxicity by synthesizing Pleurain-M1 via solid-phase peptide synthesis (SPPS) under GMP conditions . Design phase I trials focusing on pharmacokinetics and safety, using endpoints like cytokine levels and organ toxicity markers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
